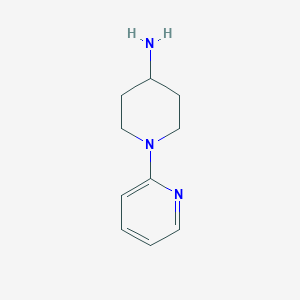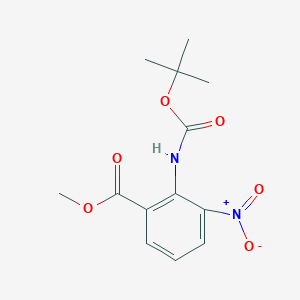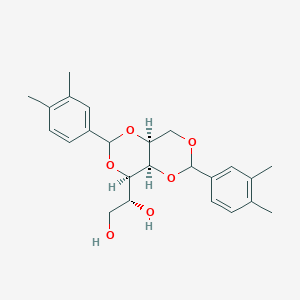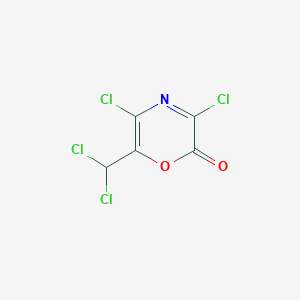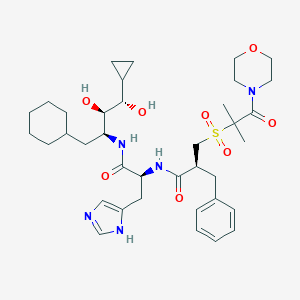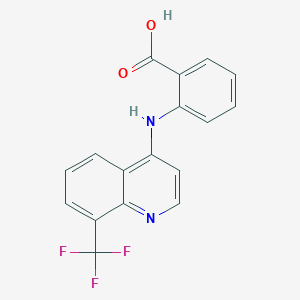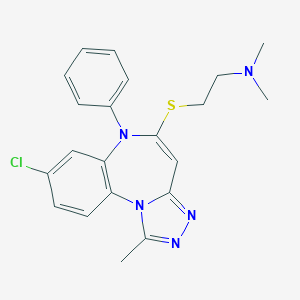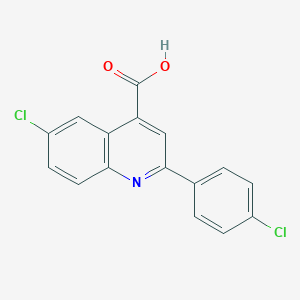![molecular formula C22H12 B138407 Benzo[ghi]perileno-d12 CAS No. 93951-66-7](/img/structure/B138407.png)
Benzo[ghi]perileno-d12
Descripción general
Descripción
Benzo[ghi]perylene-d12: is a deuterated form of benzo[ghi]perylene, a polycyclic aromatic hydrocarbon. The chemical formula for benzo[ghi]perylene-d12 is C22D12, where all hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from its non-deuterated counterpart .
Aplicaciones Científicas De Investigación
Benzo[ghi]perylene-d12 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.
Environmental Science: Employed in the study of environmental pollutants and their impact on ecosystems.
Biology: Utilized in the investigation of the biological effects of polycyclic aromatic hydrocarbons.
Medicine: Research on its potential carcinogenic effects and its role in the development of cancer.
Industry: Applied in the production of high-performance materials and as a tracer in chemical processes.
Mecanismo De Acción
Target of Action
Benzo[ghi]perylene-d12 is a variant of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12 . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils . The compound accumulates strongly in organisms and the environment
Mode of Action
It is known that pahs like benzo[ghi]perylene can interact with cellular components, potentially leading to mutagenic and carcinogenic effects .
Biochemical Pathways
As a pah, it is known to be involved in various biological processes, potentially leading to adverse health effects .
Result of Action
Benzo[ghi]perylene-d12, as a derivative of Benzo[ghi]perylene, is suspected to be mutagenic and carcinogenic . It is one of 16 PAHs included in the EPA list of priority pollutants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[ghi]perylene-d12 typically involves the deuteration of benzo[ghi]perylene. This can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.
Chemical Deuteration: Reacting benzo[ghi]perylene with deuterated reagents, such as deuterated sulfuric acid or deuterated chloroform, under controlled conditions.
Industrial Production Methods: Industrial production of benzo[ghi]perylene-d12 follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts in high-pressure reactors.
Purification: The product is purified through techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[ghi]perylene-d12 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Undergoes electrophilic substitution reactions with reagents like bromine or chlorine in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron catalyst.
Major Products:
Oxidation: Forms benzo[ghi]perylenequinone.
Reduction: Produces partially or fully reduced benzo[ghi]perylene derivatives.
Substitution: Yields halogenated benzo[ghi]perylene derivatives.
Comparación Con Compuestos Similares
Benzo[ghi]perylene: The non-deuterated form, with similar chemical properties but different mass.
Perylene: A smaller polycyclic aromatic hydrocarbon with fewer rings.
Chrysene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness:
Isotopic Labeling: The deuterium atoms in benzo[ghi]perylene-d12 provide a distinct mass difference, making it useful as an internal standard.
Stability: The deuterated form is more stable under certain conditions, enhancing its utility in various applications.
Propiedades
IUPAC Name |
1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAGKUZYNFMBN-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894066 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-66-7 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?
A1: The study investigated the reactions of benzo[ghi]perylene-d12 with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that benzo[ghi]perylene-d12 undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].
Q2: How does the mutagenicity of benzo[ghi]perylene-d12 change after reacting with atmospheric pollutants?
A2: The research indicates that the reaction of benzo[ghi]perylene-d12 with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for benzo[ghi]perylene-d12, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


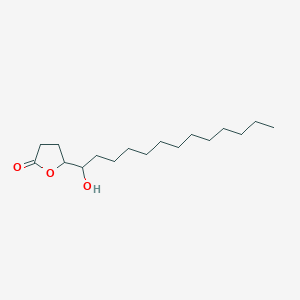
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

